Product packaging for Bleomycin A2(Cat. No.:CAS No. 11116-31-7)

Bleomycin A2

Cat. No.: B086616
CAS No.: 11116-31-7
M. Wt: 1415.6 g/mol
InChI Key: OYVAGSVQBOHSSS-UAPAGMARSA-O
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Description

Bleomycin A2 is a principal congener of the bleomycin family of glycopeptide-derived antibiotics, originally isolated from Streptomyces verticillus . As a research compound, it serves as a critical tool for investigating the mechanisms of chemotherapy and DNA damage. Its primary value lies in its ability to induce single-strand and double-strand breaks in DNA through a metal-dependent, oxidative process . The generally accepted mechanism of action involves the compound chelating metal ions (primarily iron) to form a complex that reacts with oxygen to generate superoxide and hydroxide free radicals, which subsequently cleave DNA . This DNA cleavage is cell-cycle-phase specific, with major effects in the G2 and M phases . Research with this compound is fundamental to studies in oncology, cell biology, and genetics. It is frequently used to model diseases such as pulmonary fibrosis in experimental settings and to study cellular senescence and DNA repair pathways . The compound's structure can be dissected into functional domains, including a metal-binding domain for molecular oxygen activation and a DNA-binding domain comprising a bithiazole moiety and C-terminal amine, which provides affinity for guanosine-cytosine-rich regions of DNA . Note that the clinical formulation of bleomycin is a mixture primarily consisting of this compound and B2, and studies have shown that formulations with different compositional ratios can exhibit analytical and biological inequivalence . This highlights the importance of using a well-characterized, pure this compound standard for reproducible research. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C55H84N17O21S3+ B086616 Bleomycin A2 CAS No. 11116-31-7

Properties

IUPAC Name

3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H83N17O21S3/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88)/p+1/t21-,22+,23+,24-,25-,29-,30+,34-,35-,36-,37+,38+,39-,40-,41-,42-,43-,53+,54-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVAGSVQBOHSSS-UAPAGMARSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H84N17O21S3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20872327
Record name Bleomycin A2
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Molecular Weight

1415.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Bleomycin appears as colorless or yellowish powder. Possible bluish color depending on copper content. (NTP, 1992)
Record name BLEOMYCIN
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Solubility

Soluble (NTP, 1992), Colorless or yellowish powder which becomes bluish depending on copper content. Very sol in water, methanol; practically insol in acetone, ethyl acetate, butyl acetate, ether; slightly sol in ethanol. /Bleomycins/, HIGHLY SOL IN WATER & METHANOL; SPARINGLY SOL IN ALC; INSOL IN ACETONE & ETHYL ACETATE; CREAM-COLORED POWDER OR SOFT, FLUFFY LUMPS. /SULFATE SALT/, Freely soluble in water., Sol in water and methanol but insol in acetone and ether.
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Record name BLEOMYCIN
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Color/Form

Colorless to yellow powder

CAS No.

11056-06-7, 11116-31-7, 67763-87-5
Record name BLEOMYCIN
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Record name Bleomycin A2
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Record name Bleomycin A2
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Record name Bleomycinamide, N1-[3-(dimethylsulfonio)propyl]-
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Record name Bleomycin hydrochloride
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Mechanism of Action

The primary mechanism of action of Bleomycin (B88199) A2 involves the cleavage of DNA. wikipedia.org This process is dependent on the presence of oxygen and a metal ion, most notably iron. creative-biolabs.comdrugbank.com Bleomycin A2 chelates with metal ions, forming a pseudoenzyme that reacts with oxygen to generate superoxide (B77818) and hydroxide (B78521) free radicals. wikipedia.org These highly reactive species are responsible for cleaving the DNA strands. wikipedia.orgdrugbank.com

The molecule can be structurally divided into several functional domains that contribute to its biological activity. creative-biolabs.com The N-terminal portion, which includes a pyrimidine (B1678525) and a β-hydroxy-L-histidine, serves as the metal-binding domain, while the cationic C-terminus is responsible for binding to DNA. creative-biolabs.com

This compound induces both single- and double-stranded breaks in DNA, with the latter being considered the more significant contributor to its cytotoxic effects. creative-biolabs.comnih.gov It shows a preference for cleaving DNA at 5'-GC or 5'-GT sequences. creative-biolabs.compnas.org An alternative hypothesis suggests that the compound binds to specific sites on the DNA and abstracts a hydrogen atom from a base, leading to strand cleavage. wikipedia.org Recent studies have also indicated that this compound can cleave RNA and DNA-RNA hybrids, suggesting additional cellular targets. creative-biolabs.comacs.org

Biosynthesis and Production of Bleomycin A2

Microbial Origin: Streptomyces verticillus

Bleomycin (B88199) A2 is a secondary metabolite produced by the Gram-positive soil bacterium, Streptomyces verticillus. taylorandfrancis.comnih.gov This filamentous actinomycete is the natural source of the bleomycin family of compounds, which were first discovered in 1966. taylorandfrancis.com The production of these complex molecules is a hallmark of the intricate metabolic capabilities of Streptomyces species, which are known for synthesizing a wide array of bioactive compounds.

Elucidation of the Biosynthetic Pathway

The biosynthesis of Bleomycin A2 is a multi-step process involving a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system, followed by crucial glycosylation events. nih.govacs.org The elucidation of this pathway has been a significant area of research, providing insights into the enzymatic machinery responsible for constructing this complex natural product. scispace.com

Glycosylation of Aglycones

A critical step in the formation of biologically active this compound is the glycosylation of the bleomycin aglycone. wikipedia.org This process involves the attachment of a disaccharide moiety, which is essential for the molecule's ability to effectively bind and cleave DNA. researchgate.net The sugar portion of this compound is composed of L-gulose and 3-O-carbamoyl-D-mannose. toku-e.com Studies have shown that deglycosylated bleomycins exhibit significantly reduced DNA cleavage activity, highlighting the importance of the sugar components. nih.gov The glycosylation process is catalyzed by specific glycosyltransferases encoded within the bleomycin biosynthetic gene cluster.

Precursor Identification and Metabolic Integration (e.g., Amino Acids, β-Alanine)

The peptide backbone of the bleomycin aglycone is assembled from a specific set of amino acid precursors. These include both common proteinogenic amino acids and a non-proteinogenic amino acid, β-alanine. nih.govresearchgate.net The identified precursors for the bleomycin aglycone are L-histidine, L-asparagine, L-threonine, L-alanine, L-serine, L-cysteine, and β-alanine. nih.gov Metabolic profiling studies have shown that the availability of these precursor amino acids, particularly histidine and cysteine, can be a limiting factor in bleomycin production. nih.gov Enhancing the intracellular pools of these precursors through metabolic engineering is a key strategy for improving bleomycin yields. nih.govresearchgate.net

Precursor Amino AcidRole in this compound Biosynthesis
L-HistidineDirect precursor for the aglycone backbone. nih.gov
L-AsparagineDirect precursor for the aglycone backbone. nih.gov
L-ThreonineDirect precursor for the aglycone backbone. nih.gov
L-AlanineDirect precursor for the aglycone backbone. nih.gov
L-SerineDirect precursor for the aglycone backbone. nih.gov
L-CysteineDirect precursor for the aglycone backbone. nih.gov
β-AlanineA non-proteinogenic amino acid incorporated into the aglycone. researchgate.net

Genetic Engineering and Biotechnological Approaches for Analog Generation

The elucidation of the bleomycin biosynthetic gene cluster has paved the way for genetic engineering strategies to produce novel bleomycin analogs. nih.gov By manipulating the genes involved in the biosynthesis, researchers aim to create derivatives with improved therapeutic properties, such as enhanced efficacy and reduced toxicity. nih.govacs.org

In vivo Manipulation of Biosynthetic Gene Clusters

Direct manipulation of the bleomycin biosynthetic gene cluster within S. verticillus allows for the targeted modification of the bleomycin structure. nih.govnih.gov Techniques such as gene deletion and gene replacement have been successfully employed to create mutant strains that produce novel bleomycin derivatives. nih.gov For instance, the deletion of the blmD gene resulted in the production of decarbamoyl-bleomycin, providing insights into the role of the carbamoyl (B1232498) group. nih.gov These in vivo manipulation techniques offer a powerful tool for generating a diverse range of bleomycin analogs that would be difficult to produce through chemical synthesis. nih.govsciengine.com

Engineered Production of Novel Bleomycin Analogues

The clinical application of bleomycins (BLMs) is often limited by dose-dependent pulmonary toxicity. nih.govnih.gov This has driven significant research into the development of new BLM analogues with potentially improved clinical efficacy and reduced side effects. nih.gov Combinatorial biosynthesis, which involves the genetic engineering of natural product biosynthetic pathways, presents a powerful alternative to chemical synthesis for creating such analogues. acs.org By manipulating the modular non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) genes responsible for bleomycin's assembly, researchers can introduce specific structural modifications. mdpi.comnih.gov

The cloning and characterization of the biosynthetic gene clusters for bleomycins from Streptomyces verticillus, tallysomycins (TLMs) from Streptoalloteichus hindustanus, and zorbamycin (B576740) (ZBM) from Streptomyces flavoviridis have provided the foundational tools for this engineering. nih.govrsc.org Comparative analysis of these pathways revealed the genetic basis for their structural differences, particularly in the disaccharide moieties and terminal amine groups, allowing for targeted engineering strategies. nih.gov

One successful approach involved expressing the entire BLM biosynthetic machinery in the ZBM-producing organism, S. flavoviridis, a host more amenable to genetic manipulation than the native BLM producer S. verticillus. nih.gov This strategy led to the creation of several novel hybrid analogues. nih.gov

Detailed Research Findings

Research into engineered analogues has yielded significant insights into the structure-activity relationships of the bleomycin family of compounds. Key findings include:

The disaccharide moiety is crucial for the DNA cleavage activity of both BLMs and ZBMs. nih.govnih.gov

The unique disaccharide found in zorbamycin can significantly enhance the potency of bleomycin. nih.govnih.gov

These principles were demonstrated through the engineered production and evaluation of three novel analogues: 6′-hydroxy-ZBM, BLM Z, and 6′-deoxy-BLM Z. nih.govacs.org

BLM Z : A new bleomycin analogue featuring the terminal amine moiety from zorbamycin. acs.org

6′-deoxy-BLM Z : A hybrid analogue containing both the zorbamycin terminal amine and the zorbamycin disaccharide. acs.org

6′-hydroxy-ZBM : A zorbamycin analogue that incorporates the bleomycin disaccharide. nih.gov

Subsequent evaluation of their ability to damage DNA, a measure of potential anti-cancer activity, revealed that 6′-deoxy-BLM Z is the most potent bleomycin analogue identified to date. nih.govnih.gov The fact that it can be produced through microbial fermentation in reasonable quantities makes it a promising candidate for further preclinical investigation. nih.govnih.gov

Table 1: Engineered Bleomycin Analogues and Key Findings

Analogue Name Structural Modification Key Finding Citation
BLM Z Contains the ZBM terminal amine moiety and the BLM disaccharide. A novel engineered analogue. nih.gov
6′-deoxy-BLM Z Contains the ZBM terminal amine moiety and the ZBM disaccharide. The most potent BLM analogue known to date, with significantly improved DNA cleavage activity. nih.govnih.gov
6′-hydroxy-ZBM Contains the BLM disaccharide and the ZBM aglycone/terminal amine. Demonstrates the influence of the disaccharide moiety on activity. nih.gov

| 6′-deoxy-TLM H-1 | A hybrid of BLM, TLM, and ZBM, consisting of the 2,2'-desmethyl-BLM aglycone, the TLM A C-terminal amine, and the ZBM disaccharide. | Provides new insights into the structure-activity relationship of the BLM family. | researchgate.net |

Table 2: Compound Names Mentioned in the Article

Compound Name
6′-deoxy-BLM Z
6′-deoxy-TLM H-1
6′-hydroxy-ZBM
This compound
Bleomycins (BLMs)
BLM Z
Tallysomycins (TLMs)

Mechanisms of Cellular Resistance to Bleomycin A2

Molecular Determinants of Resistance

The intrinsic or acquired resistance of cancer cells to bleomycin (B88199) A2 is governed by a variety of molecular factors. These factors can either prevent the drug from reaching its intracellular target, inactivate the drug molecule itself, or repair the damage caused by the drug.

Enhanced Deoxyribonucleic Acid Repair Mechanisms

Bleomycin A2 exerts its cytotoxic effect by inducing single- and double-strand breaks in DNA. rsc.org Consequently, an enhanced capacity for DNA repair is a primary mechanism of resistance. apimtherapeutics.comnih.gov Cells with increased activity of DNA repair enzymes can more effectively mend the lesions created by this compound, thus mitigating its lethal effects. aacrjournals.org Studies have shown that tumor cells selected for bleomycin resistance often exhibit an increased ability to repair this DNA damage. doctorlib.org For instance, the overexpression of enzymes like hApe/ref-1, which is involved in the repair of bleomycin-induced DNA lesions, has been shown to confer a two- to three-fold increase in protection against the drug in testicular cancer cells. aacrjournals.org The inhibition of DNA repair processes has been demonstrated to increase the cytotoxic effects of bleomycin, further highlighting the importance of this resistance mechanism. nih.gov

Role of Bleomycin Hydrolase (BLH1) in Drug Inactivation

Bleomycin hydrolase (BLH1), a cytosolic cysteine peptidase, is a key enzyme in the metabolic inactivation of this compound. wikipedia.org This enzyme hydrolyzes the β-aminoalanine amide moiety of the bleomycin molecule, resulting in a deamidated metabolite that is unable to bind to and degrade DNA. acs.org The levels of BLH1 activity have been shown to correlate with cellular resistance to bleomycin. For example, some resistant tumor cell lines exhibit higher levels of BLH1 activity compared to their sensitive counterparts. nih.gov In studies using animal models, bleomycin-resistant tumors were found to metabolize this compound to a much greater extent than sensitive tumors, and this metabolic inactivation was linked to the presence of inactive metabolites. nih.govaacrjournals.org Inhibition of BLH1 with agents like E-64 has been shown to prevent the metabolism of this compound and enhance its antitumor activity, confirming the role of this enzyme in resistance. nih.govaacrjournals.org

Table 1: Impact of Bleomycin Hydrolase (BLH1) on this compound Activity

Experimental ConditionObservationImplication for ResistanceReference
Incubation of this compound with Daudi lymphoma cytosolic fractionsFormation of a complex mixture of inactive metabolites.Metabolic inactivation is a key resistance mechanism. nih.govaacrjournals.org
Pre-treatment with E-64 (BLH1 inhibitor) in mice with Daudi xenograftsInhibition of this compound metabolism and potentiation of its antitumor activity.Blocking BLH1 can overcome resistance. nih.govaacrjournals.org
Expression of yeast BLH1 in mouse NIH3T3 cellsNearly 5-fold increase in resistance to bleomycin.BLH1 directly confers resistance.

Mechanisms of Reduced Cellular Uptake

The cellular uptake of the large, water-soluble this compound molecule is a critical determinant of its efficacy. apimtherapeutics.com Reduced accumulation of the drug within the cell is a significant mechanism of resistance. apimtherapeutics.comaacrjournals.org This can be due to a less efficient uptake process or alterations in the cell membrane that hinder the drug's entry.

Glycosaminoglycans (GAGs), which are long, negatively charged polysaccharides found on the cell surface and in the extracellular matrix, are implicated in the cellular entry of bleomycin. mdpi.comsystemequine.com It is hypothesized that the positively charged bleomycin molecule interacts with these negatively charged GAGs, facilitating its uptake. mdpi.comresearchgate.net Studies using Chinese hamster ovary (CHO) cell lines, one of which is deficient in GAG biosynthesis, have shown that cells with normal GAG expression are more sensitive to bleomycin. mdpi.comresearchgate.net This suggests that GAGs may act as receptors or co-receptors for bleomycin uptake. mdpi.com The specific types of GAGs, such as heparan sulfate (B86663) and chondroitin (B13769445) sulfate, and their sulfation patterns may also influence the efficiency of bleomycin internalization. researchgate.net

Table 2: Evidence for Glycosaminoglycan (GAG) Involvement in Bleomycin Uptake

Cell Lines ComparedKey DifferenceFindingConclusionReference
CHOK1 vs. CHO745CHO745 cells are defective in GAG biosynthesis.CHOK1 cells are more sensitive to this compound than CHO745 cells.GAGs are likely involved in the cellular uptake of bleomycin. mdpi.comresearchgate.net

Investigation of Drug Efflux Pump Activity (e.g., MDR1, MRP1)

Active efflux of chemotherapeutic agents from cancer cells, mediated by ATP-binding cassette (ABC) transporters, is a well-established mechanism of multidrug resistance (MDR). frontiersin.orgresearchgate.net While not as extensively studied for bleomycin as for other drugs, there is evidence to suggest that efflux pumps like Multidrug Resistance Protein 1 (MRP1) and P-glycoprotein (MDR1) may contribute to bleomycin resistance. nih.gov These pumps actively transport a wide range of substrates out of the cell, thereby reducing the intracellular drug concentration to sub-lethal levels. frontiersin.orgnih.gov MRP1, in particular, is known to transport anionic drugs and neutral drugs conjugated to glutathione (B108866), and some MRPs can also transport neutral drugs in co-transport with glutathione. nih.govfrontiersin.org The expression of MRP1 has been associated with resistance to a broad range of chemotherapeutic drugs in melanoma cell lines. nih.gov While direct evidence for this compound as a major substrate for these pumps is still being investigated, their overexpression in resistant cell lines suggests a potential role in reducing its intracellular accumulation. nih.gov

Bleomycin A2 Derivatives and Analogues in Research

Rational Design and Chemical Synthesis of Analogues

The intricate structure of Bleomycin (B88199) A2 has presented a significant challenge to synthetic chemists. However, the pursuit of its total synthesis and the development of modular synthetic strategies have been instrumental in creating a wide array of analogues for detailed study.

Total Synthesis of Bleomycin A2 and its Degraded Forms

The total synthesis of this compound and its aglycone, deglycobleomycin (B1238005) A2, has been a landmark achievement in organic chemistry. sci-hub.stfcien.edu.uy These synthetic endeavors not only confirmed the complex structure of the natural product but also paved the way for the creation of analogues with specific, deep-seated modifications that are not accessible through manipulation of the natural product itself. fcien.edu.uynih.gov Early syntheses by researchers like Umezawa and Hecht were pioneering but faced challenges, such as controlling the stereochemistry at certain positions. fcien.edu.uybris.ac.uk Subsequent efforts have focused on developing more convergent and stereocontrolled routes. bris.ac.uk The synthesis of decarbamoyl bleomycin demethyl A2, an important congener for mechanistic studies, was first reported as a byproduct of the total synthesis of this compound. acs.org

Functional Roles of Structural Subunits and Substituents (e.g., Bithiazole Moiety, Terminal Amine, Pyrimidoblamic Acid, Carbamoyl (B1232498) Group)

Through the synthesis and evaluation of numerous analogues, the specific roles of the different parts of the this compound molecule have been elucidated.

Bithiazole Moiety and Terminal Amine: This part of the molecule is primarily responsible for DNA binding. nih.govmdpi.com The bithiazole tail is thought to intercalate into the DNA helix, although some studies suggest a partial insertion or minor groove binding. nih.govnih.gov Modifications to the C-terminal amine can influence DNA binding affinity and have been a major focus of analogue development. nih.gov

Pyrimidoblamic Acid: This subunit, along with the adjacent β-hydroxy histidine, forms the metal-binding domain, which is essential for chelating a metal ion (typically iron) and activating molecular oxygen to initiate DNA cleavage. nih.govbris.ac.uk The pyrimidoblamic acid moiety is also a key determinant of the DNA cleavage sequence selectivity. bris.ac.uk Specifically, the C4 amino group of pyrimidoblamic acid is believed to form critical hydrogen bonds with guanine (B1146940) bases in the minor groove of DNA, contributing to the preference for cleavage at 5'-GC and 5'-GT sites. acs.orgfigshare.com

Carbamoyl Group: The function of the carbamoyl group on the mannose sugar has been a subject of investigation. While some early studies suggested its involvement in metal coordination, later research has indicated it is not a direct ligand. nih.govnih.gov However, its removal has been shown to significantly reduce DNA cleavage activity, suggesting an important, albeit indirect, role in the molecule's function. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound relates to its biological activity, particularly its ability to cleave DNA.

Development of Novel Analogues for Enhanced Therapeutic Indices

A primary objective in the ongoing research into bleomycin analogues is the development of new compounds with improved therapeutic indices. ontosight.aicancerindex.org An enhanced therapeutic index signifies a greater separation between the concentration of a drug required for antitumor efficacy and the concentration that causes toxicity to the host. ontosight.ai For bleomycins, this translates to a search for novel analogues that possess more potent anticancer activity while exhibiting reduced organ toxicity, particularly the dose-limiting pulmonary toxicity associated with the parent drug. cancerindex.orgnih.govacs.org

Efforts to enhance the antitumor activity of this compound have largely focused on synthetic and biosynthetic modifications of its key functional domains. researchgate.netacs.org These domains include the DNA-binding C-terminal tail and the metal-binding domain, connected by a linker region, and the disaccharide moiety. creative-biolabs.com

One successful strategy involves the bio-engineering of the bleomycin biosynthetic machinery. nih.gov This approach has led to the creation of novel analogues with significantly increased potency. A notable example is 6'-deoxy-BLM Z, an analogue engineered to have both the zorbamycin (B576740) (ZBM) terminal amine moiety and the ZBM disaccharide. acs.org In vitro assays demonstrated that 6'-deoxy-BLM Z has a DNA cleavage activity at least 10 times more potent than that of this compound, making it one of the most powerful bleomycin analogues discovered to date. nih.gov This research highlights that modifications to both the terminal amine and the sugar moiety can synergistically improve bioactivity. nih.govresearchgate.net

Other strategies have focused on altering the DNA sequence specificity of the drug. While this compound preferentially cleaves DNA at 5'-GC and 5'-GT sequences, some naturally occurring analogues like talisomycin show different cleavage profiles, including an enhanced ability to cleave at 5'-GA* sites. mdpi.com Synthetic modifications to the linker region, specifically the L-threonine substituent, have also been shown to have a prominent role in the efficiency of DNA cleavage, though these changes did not significantly alter cleavage selectivity. nih.govcreative-biolabs.com The development of new analogues via genetic manipulation of the non-ribosomal peptide synthetases and polyketide synthases in the bleomycin gene cluster is an active area of research with the potential to yield compounds with greater effectiveness. nih.govcancerindex.org

Table 2: Research Findings on this compound Analogues with Improved Antitumor Activity

Analogue Modification Strategy Impact on Antitumor Activity Reference(s)
6'-deoxy-BLM Z Engineered biosynthesis; incorporates ZBM terminal amine and disaccharide. At least 10-fold more potent DNA cleavage activity than BLM A2. nih.govacs.org
BLM Z Engineered biosynthesis; incorporates ZBM terminal amine. Enhanced DNA cleavage potency. nih.gov
Talisomycin Naturally occurring analogue. Altered DNA cleavage specificity, with enhanced cleavage at 5'-GA* sites. mdpi.com
Analogues with modified L-threonine subunit Synthetic modification. Strong impact on the efficiency of DNA cleavage. creative-biolabs.com

A critical limitation of bleomycin therapy is its dose-dependent pulmonary toxicity. cancerindex.orgresearchgate.net Consequently, a major focus of analogue development is the creation of compounds with a reduced propensity to cause lung damage. nih.govacs.org

A significant breakthrough in this area came from the discovery of the molecular mechanism underlying bleomycin-induced pulmonary fibrosis. Research has identified the protein ANXA2 (annexin A2) in lung epithelial cells as a direct binding target of bleomycin. nih.gov This binding, which is mediated by the amide group on the drug's sugar moiety, obstructs autophagic flux within the cells, leading to fibrosis. nih.gov

This insight has provided a clear strategy for reducing pulmonary toxicity: removing or modifying the sugar moiety to disrupt the interaction with ANXA2. nih.gov Studies have reported that deglycosylated bleomycin, which lacks the sugar residue, exhibits anticancer activity comparable to that of standard bleomycin but does not induce pulmonary fibrosis. nih.gov This finding strongly suggests that it is possible to uncouple the therapeutic action of bleomycin from its principal toxic side effect.

Other research has identified novel members of the bleomycin family with inherently lower toxicity. Boningmycin, for example, was found to have stronger antitumor activities than the parent compound but with lower pulmonary toxicity. spandidos-publications.com The investigation of lipophilic bleomycin analogues, such as liblomycin, has also been explored as a means to reduce lung damage, although these particular studies did not yield promising results in animal models. nih.gov The development of analogues through engineered biosynthesis and synthetic chemistry, informed by the mechanistic understanding of toxicity, remains a promising avenue for creating safer and more effective bleomycin-based therapeutics. researchgate.netnih.gov

Table 3: Research Findings on this compound Analogues with Reduced Organ Toxicity

Analogue Modification Strategy Impact on Organ Toxicity Reference(s)
Deglycosylated Bleomycin Removal of the disaccharide moiety. Does not induce pulmonary fibrosis because it cannot bind to ANXA2 in lung cells. nih.gov
Boningmycin Naturally occurring analogue. Exhibits lower pulmonary toxicity compared to standard bleomycin. spandidos-publications.com
Liblomycin Lipophilic analogue. Investigated to reduce pulmonary damage, but results in animal models were not promising. nih.gov

Mechanisms of Cellular and Organ Toxicity of Bleomycin A2

Pulmonary Toxicity and Fibrosis Pathogenesis

The development of pulmonary fibrosis following Bleomycin (B88199) A2 administration is a multi-step process initiated by direct cellular injury, which then triggers a series of pathological responses including inflammation, oxidative stress, and aberrant tissue repair. researchgate.netnih.gov This process ultimately leads to the excessive deposition of extracellular matrix proteins, causing scarring and loss of lung function. nih.gov

The pathogenesis of bleomycin-induced pulmonary fibrosis begins with injury to alveolar epithelial cells. mdpi.com This initial damage sets off a complex cascade involving an influx of inflammatory cells, such as macrophages and neutrophils, into the lung tissue. nih.govnih.gov These cells release a variety of signaling molecules that stimulate fibroblasts, the cells responsible for producing the extracellular matrix. nih.govmdpi.com This stimulation leads to the excessive production and deposition of collagen and other matrix components, resulting in the characteristic scarring and stiffening of the lung tissue seen in fibrosis. nih.govatsjournals.org While transforming growth factor-beta (TGF-β) is a key mediator in this process, studies indicate it is not the sole factor, highlighting the multifaceted nature of the fibrotic response. nih.gov The molecular changes induced by a single administration of bleomycin in animal models have been shown to be significantly relevant to the molecular alterations observed in patients with idiopathic pulmonary fibrosis (IPF). nih.gov

A central mechanism of Bleomycin A2's toxicity is its ability to generate reactive oxygen species (ROS). atsjournals.orgnih.gov Bleomycin forms a complex with metal ions, primarily iron, and molecular oxygen. nih.govwikipedia.org This complex acts as a pseudoenzyme, producing superoxide (B77818) and hydroxide (B78521) free radicals that cause direct oxidative damage to cellular components. nih.govwikipedia.org This process leads to lipid peroxidation of cell membranes and damage to proteins and DNA. nih.govphysiology.org The lung is particularly susceptible to this oxidative damage due to relatively low levels of the enzyme bleomycin hydrolase, which inactivates bleomycin. mdpi.comfrontiersin.org The resulting increase in cellular injury is a key trigger for the subsequent inflammatory and fibrotic responses. nih.gov Both intracellular and extracellular ROS are implicated, as bleomycin can bind to plasma membranes and persist in the extracellular space. physiology.org

Table 1: Key Research Findings on Oxidative Stress in this compound-Induced Toxicity

FindingDescriptionReference(s)
ROS Generation This compound complexes with iron and oxygen to produce superoxide and hydroxyl radicals. nih.govwikipedia.org
Cellular Damage The generated ROS lead to DNA strand breaks and lipid peroxidation. nih.gov
Lung Susceptibility The lung has low levels of bleomycin hydrolase, an enzyme that deactivates bleomycin. mdpi.comfrontiersin.org
Extracellular Role Bleomycin is found in the extracellular space and binds to plasma membranes, indicating a role for extracellular ROS in lung injury. physiology.org

The initial lung injury caused by this compound triggers a robust inflammatory response. nih.gov This is characterized by the recruitment of inflammatory cells, including neutrophils and macrophages, to the site of injury. nih.govdovepress.com A critical aspect of this response is the dysregulation of cytokines, particularly the pro-inflammatory cytokines Interleukin-18 (IL-18) and Interleukin-1 beta (IL-1β). wikipedia.orgnih.gov Studies have shown enhanced expression of both IL-18 and its receptor in the lungs of patients with bleomycin-induced lung injury. nih.govnih.gov In mouse models, bleomycin administration induces the expression of IL-1β and IL-18 in the serum and lungs. nih.govnih.gov This cytokine release is mediated in part by the activation of the NLRP3 inflammasome in macrophages. dovepress.com The subsequent inflammatory cascade, driven by these cytokines, contributes significantly to the progression of fibrosis. nih.govwikipedia.org Attenuating the signaling of IL-18 and IL-1β has been shown to reduce the severity of bleomycin-induced lung injury in animal models. nih.govnih.gov

This compound can induce a state of irreversible growth arrest known as cellular senescence in alveolar epithelial cells. ersnet.orgnih.gov This is a key event contributing to the impaired lung repair process that leads to fibrosis. ersnet.org Senescent cells exhibit distinct changes, including altered morphology (becoming flat and enlarged), increased activity of senescence-associated β-galactosidase, and overexpression of cell cycle inhibitors like p21. ersnet.orgnih.govnih.gov These senescent epithelial cells are not inert; they adopt a senescence-associated secretory phenotype (SASP), releasing a variety of pro-inflammatory and pro-fibrotic factors that further drive the fibrotic process. frontiersin.org The induction of senescence in alveolar epithelial cells is considered a major contributor to the impaired re-epithelialization that follows lung injury, creating a permissive environment for fibroblast activation and fibrosis. ersnet.orgfrontiersin.org

Table 2: Markers of this compound-Induced Alveolar Epithelial Cell Senescence

MarkerObservationReference(s)
Morphology Cells become flat and enlarged. ersnet.orgnih.gov
SA-β-Gal Activity Increased activity of senescence-associated β-galactosidase. ersnet.orgnih.gov
Protein Expression Overexpression of cell cycle inhibitors p21 and p16. ersnet.orgfrontiersin.org
Growth Irreversible growth arrest. ersnet.orgnih.gov
SASP Secretion of pro-inflammatory and pro-fibrotic factors. frontiersin.org

Recent research has identified a specific molecular interaction that contributes to this compound's toxicity: its binding to the protein Annexin A2 (ANXA2). nih.govnih.gov This interaction has been shown to impede autophagic flux, the cellular process responsible for degrading and recycling damaged organelles and proteins. nih.govnih.gov Specifically, the binding of bleomycin to the Glu139 residue of ANXA2 inhibits the activity of Transcription Factor EB (TFEB), a master regulator of autophagy. nih.govnih.gov This disruption of autophagy leads to the accumulation of damaged cellular components, contributing to cellular stress and promoting fibrosis. jst.go.jp Furthermore, the interaction between bleomycin and ANXA2 also plays a role in mediating the inflammatory response, representing another pathway through which this interaction contributes to pulmonary fibrosis. portlandpress.com

A primary mechanism of this compound's cytotoxic effect is its ability to directly damage DNA. atsjournals.orgwikipedia.org The bleomycin-iron complex generates free radicals in close proximity to DNA, leading to both single- and double-strand breaks. nih.govwikipedia.org This genotoxic activity can induce various chromosomal aberrations, including deletions, exchanges, and the formation of micronuclei, which are small, extra-nuclear bodies that indicate chromosomal damage. frontiersin.orgresearchgate.net This DNA damage is a critical initiating event for the subsequent cellular responses, including the activation of damage-inducible proteins like p53, cell cycle arrest, and in some cases, apoptosis or cellular senescence. atsjournals.orgatsjournals.org The DNA damage in lung cells appears to be a necessary precursor for the development of pulmonary fibrosis. atsjournals.org

Interference with Alveolar Re-epithelization

The most severe adverse effect of bleomycin treatment is pulmonary fibrosis. A key factor in the development of this condition is the interference of this compound with the normal process of alveolar re-epithelialization following lung injury.

Bleomycin induces focal necrosis of alveolar type I (AT1) epithelial cells. This is followed by a regenerative response involving the proliferation of alveolar type II (AT2) cells, which are considered progenitor cells in the alveolus. nih.gov However, in the presence of bleomycin, this repair process is aberrant. nih.gov

Studies have shown that bleomycin concentrates in epithelial cells during the period of maximal DNA synthesis in regenerating AT2 cells. nih.gov This leads to direct injury to these dividing and differentiating cells. nih.gov Instead of differentiating into new AT1 cells to restore the normal alveolar structure, the damaged AT2 cells give rise to a variety of abnormal epithelial forms, including fetal-like tubular structures and metaplastic squamous and ciliated cells. nih.gov This failure of proper differentiation and re-epithelization is a critical step in the pathogenesis of bleomycin-induced pulmonary fibrosis. dovepress.comsemanticscholar.org The process of epithelial-mesenchymal transition (EMT), where alveolar epithelial cells transform into myofibroblasts that excessively produce collagen, is also triggered by bleomycin exposure. dovepress.comsemanticscholar.org

Recent research has identified distinct subsets of AT2 cells, with some emerging specifically after lung injury. nih.gov Aging, a known risk factor for idiopathic pulmonary fibrosis (IPF), exacerbates the negative effects of bleomycin on AT2 cell recovery. nih.gov The genomic signature of AT2 cells from IPF patients shows similarities to those from older mice subjected to bleomycin-induced lung injury, highlighting the synergistic and detrimental effects of aging and bleomycin on alveolar repair. nih.gov

Cutaneous Toxicity Mechanisms

This compound can also induce cutaneous toxicity, with mechanisms involving direct effects on skin cells and the upregulation of fibrogenic factors.

This compound exerts various effects on the primary cells constituting the skin, including fibroblasts, keratinocytes, and endothelial cells. nih.govnih.gov In the context of bleomycin-induced scleroderma, an increased expression of SUMO-1 (Small Ubiquitin-like MOdifier-1) has been observed in these cell types, similar to what is seen in systemic sclerosis. d-nb.info This suggests a potential role for the sumoylation pathway in the pathogenesis of skin fibrosis. Furthermore, in vitro studies have demonstrated that bleomycin can stimulate endothelial cells to secrete components for collagen synthesis in a dose-dependent manner. nih.govnih.gov

A key mechanism of bleomycin-induced cutaneous fibrosis is the upregulation of extracellular matrix (ECM) proteins and profibrotic cytokines. Bleomycin has been shown to dose-dependently increase the gene expression of type I collagen, fibronectin, and decorin in human dermal fibroblasts. nih.gov

This effect is believed to be mediated by the upregulation of potent fibrogenic cytokines, namely Transforming Growth Factor-beta (TGF-β) and Connective Tissue Growth Factor (CTGF). nih.govnih.govnih.gov Bleomycin mildly upregulates the mRNA expression of both TGF-β and CTGF in normal skin fibroblasts. nih.gov TGF-β is a critical driver of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts, which are the primary producers of ECM proteins. pliantrx.comfrontiersin.orgfrontiersin.org CTGF is another crucial molecule in the progression of fibrosis and is often overexpressed in fibrotic tissues. nih.gov Studies have shown that inhibiting the signaling pathways of both TGF-β and CTGF can attenuate bleomycin-induced skin fibrosis. nih.gov For instance, the inhibition of the ERK1/2 and JNK pathways has been shown to prevent bleomycin-induced expression of TGF-β and CTGF, as well as the progression of fibrotic changes. nih.gov

Affected Molecule Effect of this compound Cell Type Reference
Type I CollagenUpregulation of mRNA expressionHuman Dermal Fibroblasts nih.gov
FibronectinUpregulation of mRNA expressionHuman Dermal Fibroblasts nih.gov
DecorinUpregulation of mRNA expressionHuman Dermal Fibroblasts nih.gov
TGF-βUpregulation of mRNA expressionHuman Dermal Fibroblasts nih.gov
CTGFUpregulation of mRNA expressionHuman Dermal Fibroblasts nih.gov

Effects on Fibroblasts, Keratinocytes, and Endothelial Cells

Systemic Immunological Effects

Beyond its direct cellular toxicity, this compound also has significant systemic immunological effects. It has been suggested that bleomycin's therapeutic efficacy is not solely due to its cytotoxic properties but also involves the induction of an anticancer immune response. nih.gov

Bleomycin can trigger immunogenic cell death (ICD) in cancer cells. This process involves the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum stress and autophagy. nih.gov This, in turn, results in the surface exposure of damage-associated molecular patterns (DAMPs) such as calreticulin (B1178941) and ERp57, and the release of others like HMGB1 and ATP. nih.gov These molecules act as signals to the immune system, promoting the maturation of dendritic cells and the subsequent activation of a tumor-specific T-cell response. nih.gov

However, the immunological effects of bleomycin are complex and can be ambivalent. While it can stimulate an anti-tumor immune response, it has also been observed to promote the proliferation of regulatory T cells (Tregs), which are immunosuppressive. nih.gov

Advanced Research Methodologies for Bleomycin A2 Studies

Analytical and Separation Techniques

The separation and purification of Bleomycin (B88199) A2 from the complex mixture produced by Streptomyces verticillus, known as Blenoxane, is a critical first step for detailed study. nih.gov This mixture primarily contains Bleomycin A2 and Bleomycin B2. longdom.orglongdom.org Various chromatographic techniques have been developed to achieve high-purity fractions of this compound.

High-Performance Liquid Chromatography (HPLC) for Fraction Separation (e.g., Reversed-Phase, Hydrophilic Interaction Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound. nih.govnih.gov Due to the highly polar nature of bleomycins, specialized HPLC methods are required for effective separation. researchgate.netnih.gov

Reversed-Phase HPLC (RP-HPLC) has been employed for the separation of bleomycin congeners. These methods often necessitate the use of an ion-pairing reagent in the mobile phase to achieve adequate separation of the polar analytes. nih.govresearchgate.net For instance, a method using a µBondapak C18 column with a mobile phase containing 1-pentanesulfonic acid has been successful in separating at least 10 components of bleomycin preparations. nih.gov However, the presence of ion-pairing reagents can be a drawback, particularly when interfacing with mass spectrometry. longdom.orglongdom.org

Hydrophilic Interaction Chromatography (HILIC) has emerged as a superior alternative for the analysis of highly polar compounds like this compound. researchgate.netnih.gov HILIC methods avoid the need for ion-pairing reagents, making them highly compatible with mass spectrometry detection. researchgate.nettandfonline.com This technique has been shown to provide better retention, separation efficiency, and selectivity for bleomycin fractions compared to reversed-phase methods. nih.gov A ZIC-HILIC stationary phase, for example, has been successfully used to separate this compound and B2. researchgate.net The use of HILIC is particularly advantageous for analyzing this compound in complex biological matrices like plasma. researchgate.netresearchgate.net

Interactive Data Table: HPLC Methods for this compound Separation
Technique Column Type Mobile Phase Components Key Advantages Citations
Reversed-Phase HPLC µBondapak C18 Methanol (B129727), aqueous 1-pentanesulfonic acid Quantitative determination of multiple bleomycin components. nih.gov
Reversed-Phase HPLC Not Specified Distilled water, acetonitrile, acetic acid, sodium heptanesulfonate Ion-paired method for plasma analysis. researchgate.net
HILIC ZIC-HILIC Ammonium (B1175870) formate (B1220265), aqueous methanol Avoids ion-pairing reagents, MS compatibility, good separation of polar analogs. researchgate.nettandfonline.comresearchgate.net
HILIC-like BEH Amide Not Specified High-resolution MS quantitative determination in biological specimens. nih.gov

Mass Spectrometry (MS) and Quadrupole-Time of Flight Mass Spectrometry (QTOF-MS)

Mass spectrometry (MS) is a powerful tool for the identification and structural characterization of this compound. When coupled with HPLC, it provides a highly sensitive and selective analytical method. researchgate.nettandfonline.com

Quadrupole-Time of Flight Mass Spectrometry (QTOF-MS) , in particular, offers high mass accuracy, enabling the precise determination of the molecular weights of this compound and its fragments. researchgate.nettandfonline.com This is crucial for confirming the identity and quality of the compound. researchgate.net HPLC-QTOF-MS methods have been developed that can detect this compound at ng/mL to pg/mL levels, making them suitable for ultra-trace analysis in pharmaceutical formulations and biological samples like plasma. longdom.orgresearchgate.nettandfonline.com The high resolution of QTOF-MS is also critical in distinguishing between the metal-free and metal-complexed forms of this compound, such as its copper chelate, which can have very similar mass-to-charge ratios. researchgate.net

An optimized HPLC-QTOF-MS method demonstrated excellent mass accuracy (around 5 ppm or less) for both this compound and B2. tandfonline.com The fragmentor voltage is a key parameter to optimize for maximum sensitivity, with an optimal value of 180 V reported for bleomycin. tandfonline.com

Interactive Data Table: Mass Spectrometry Parameters for this compound Analysis
Parameter Optimized Value/Range Purpose Citations
Ionization Mode Positive To generate positively charged ions for detection. nih.gov
Mass Analyzer QTOF High mass accuracy and resolution. researchgate.nettandfonline.com
Fragmentor Voltage 180 V To induce fragmentation and enhance signal intensity. tandfonline.com
Spraying Gas Pressure 10–50 psi To optimize the electrospray process. researchgate.net
Mass Accuracy ~5 ppm or less For accurate molecular weight determination. tandfonline.com
Limit of Detection < 2 ng/mL Enables ultra-trace analysis. tandfonline.com

Flash Chromatography for High-Yield Purification

For studies requiring larger quantities of pure this compound, such as for synthetic, biochemical, or biophysical analyses, flash chromatography offers an excellent method for high-yield purification. nih.gov This technique allows for the separation of gram-scale quantities of bleomycin congeners. acs.org

A reported method utilizes a fine mesh silica (B1680970) gel column with a solvent system of 1% ammonium formate in methanol (2:3 ratio). nih.gov Applying low air pressure accelerates the flow rate, allowing the separation to be completed in about 20 minutes. This rapid process helps to prevent degradation of the antibiotic. Following separation, the ammonium formate can be removed using reverse phase size exclusion gravity chromatography. The integrity of the purified this compound using this method has been confirmed by NMR spectroscopy, thin-layer chromatography, and DNA cleaving activity assays. nih.gov Yields for purification of bleomycin intermediates and analogs using flash chromatography can be very high, often exceeding 90%. acs.org

Spectroscopic and Biophysical Characterization

Spectroscopic and biophysical techniques are indispensable for elucidating the three-dimensional structure of this compound and for studying its interactions with its primary biological target, DNA, as well as with proteins.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and DNA/Protein Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in determining the structure of this compound and its various metallo-complexes. mdpi.comnih.gov It also provides detailed insights into the specific interactions between this compound and DNA or proteins. mdpi.comnih.gov

Structural Elucidation: Both 1D and 2D NMR techniques have been used to make complete assignments of the ¹H-NMR spectrum of this compound and its metal complexes, such as with Zn(II) and Co(III). nih.govnih.gov ¹³C-NMR studies have also been instrumental in identifying which parts of the molecule are involved in metal binding by observing changes in chemical shifts upon complexation. mdpi.com For instance, ¹³C-NMR data indicated that the pyrimidine (B1678525), aminoalanine, and mannose carbamoyl (B1232498) groups are involved in zinc coordination. nih.gov These NMR-derived constraints, including intramolecular Nuclear Overhauser Effects (NOEs), are used in molecular dynamics calculations to generate reliable 3D structures of the molecule in solution. nih.govnih.govfigshare.com

DNA Interactions: Proton NMR has been extensively used to monitor the binding of this compound to DNA oligonucleotides. nih.govresearchgate.net These studies have shown that the bithiazole tail of this compound intercalates between the base pairs of the DNA duplex. researchgate.nettandfonline.com This is evidenced by the upfield shift of the bithiazole proton resonances upon binding to DNA. tandfonline.com NMR studies have also revealed that the C-terminal cationic group of this compound is crucial for this intercalation. nih.gov Furthermore, NMR can delineate the distinct regions of the drug that interact with metal ions versus those that interact with nucleic acids. nih.gov

Protein Interactions: NMR spectroscopy has also been used to study the interaction of this compound with the bleomycin-binding protein from the producing organism, Streptomyces verticillus. mdpi.com

Raman Micro-spectroscopy for Cellular Response Analysis

Raman micro-spectroscopy is a non-invasive technique that provides detailed chemical information at the subcellular level, making it well-suited for studying the cellular response to this compound treatment. mdpi.comnih.gov

This technique can monitor the conformational changes in chromatin that occur in living cells following treatment with bleomycin. mdpi.com Studies have shown that bleomycin-induced DNA strand breaks lead to a conformational transition from B-DNA to A-DNA. mdpi.com Raman spectroscopy can also detect the increased expression of proteins within the cell nucleus, which is indicative of the activation of DNA repair processes. mdpi.comnih.gov By analyzing the Raman spectra of normal versus cancer tissue, characteristic differences can be identified, providing insights for cancer diagnosis. researchgate.net This method has been used to study the binding of metal-free this compound to calf thymus DNA, supporting a partial intercalation binding mode. nih.gov

Circular Dichroism Spectroscopy for Protein Conformational Studies

Circular Dichroism (CD) spectroscopy is a valuable technique for investigating the conformational changes in proteins upon interaction with ligands such as this compound. This method measures the differential absorption of left- and right-circularly polarized light, providing insights into the secondary and tertiary structures of proteins.

Studies have utilized CD spectroscopy to explore the binding of this compound and its congeners to major human plasma proteins, namely human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AGP). mdpi.comnih.gov These proteins are known carriers for many drugs, and their interaction with bleomycin can influence its availability and therapeutic effect. mdpi.com

In the near-UV range (260–340 nm), the CD spectrum is sensitive to the environment of aromatic amino acid residues (phenylalanine, tyrosine, tryptophan) and disulfide bonds, which act as native probes for ligand binding and conformational shifts in the protein's tertiary structure. mdpi.com When this compound was titrated with HSA and AGP, changes in the CD spectra were observed, indicating that the drug interacts with these proteins and induces conformational adjustments. mdpi.comresearchgate.net The results revealed that bleomycin congeners, including A2, bind to both plasma proteins, with a significantly higher affinity for AGP compared to HSA. mdpi.comnih.govresearchgate.net This differential binding is noteworthy as AGP is an acute-phase protein often overexpressed in cancer patients, potentially affecting the amount of free, active this compound in vivo. mdpi.com

Table 1: Summary of Circular Dichroism Spectroscopy Findings for this compound
Interacting ProteinSpectroscopic TechniqueKey FindingReference
Human Serum Albumin (HSA)Circular Dichroism (CD)This compound binds to HSA, inducing conformational changes. mdpi.comresearchgate.net
α1-Acid Glycoprotein (AGP)Circular Dichroism (CD)This compound binds to AGP with a higher affinity than to HSA, causing conformational alterations. mdpi.comnih.gov

Molecular and Cellular Biology Assays

DNA Cleavage Assays (e.g., Plasmid Relaxation, [³²P]-Hairpin Technology)

The primary mechanism of this compound's cytotoxic action is the cleavage of DNA. wikipedia.org This activity is routinely studied using various biochemical assays, most notably the plasmid relaxation assay and the [³²P]-hairpin technology. These assays quantify the efficiency of single-strand (ss) and double-strand (ds) DNA breaks.

The plasmid relaxation assay utilizes supercoiled plasmid DNA (Form I). A single-strand break converts the supercoiled form into a relaxed, open circular form (Form II), while a double-strand break results in a linearized form (Form III). These different forms can be separated and quantified by agarose (B213101) gel electrophoresis. nih.gov Studies using this assay have determined the ratio of single-strand to double-strand cleavage for this compound to be approximately 7.3:1. mit.edunih.gov This indicates that for every double-strand break, there are about seven single-strand breaks. Deamido this compound, a major catabolite, was found to retain significant DNA cleavage activity but had a reduced ability to mediate double-strand cleavage compared to this compound. acs.org

The [³²P]-hairpin technology provides a more detailed, sequence-specific analysis of DNA cleavage. It uses synthetic hairpin DNA substrates containing a specific recognition site, which are internally labeled with radioactive phosphorus ([³²P]). mit.edunih.gov This method allows for the precise quantification of cleavage at specific nucleotide sites on both strands. Using a hairpin DNA (GT-2) with a known "hot spot" for bleomycin-mediated cleavage, the ss:ds cleavage ratio for this compound was determined to be 3.4:1. mit.edunih.gov This result, differing from the plasmid relaxation assay, suggests that the DNA cleavage mechanism and efficiency can be influenced by the DNA sequence and structure. mit.edu Research indicates that a single molecule of this compound is sufficient to cause a double-strand break, likely through a mechanism involving partial intercalation of its bithiazole tail. mit.edunih.gov

Table 2: Comparison of this compound DNA Cleavage Ratios by Different Assays
Assay MethodSubstratess:ds Cleavage Ratio for this compoundReference
Supercoiled Plasmid Relaxation AssayPlasmid DNA7.3:1 mit.edunih.gov
[³²P]-Hairpin TechnologyGT-2 Hairpin DNA3.4:1 mit.edunih.gov

Cell Cycle Progression Analysis

This compound exerts significant effects on cell cycle progression, primarily by inducing DNA damage which in turn activates cellular checkpoint pathways. atsjournals.org Flow cytometry is a common method used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Studies on various cell types, including cancer cells and alveolar epithelial cells, have shown that treatment with bleomycin leads to cell cycle arrest, particularly at the G2/M transition. nih.govnih.govfrontiersin.org For example, in HCT116 cells, bleomycin treatment induced a block in both G1 and G2 phases. nih.gov In mouse alveolar epithelial cells (MLE-12), bleomycin exposure led to a decrease in the G0/G1 population and an increase in the S and G2/M phases, indicating G2/M arrest. nih.gov This arrest is a consequence of the DNA damage response, which prevents cells with damaged DNA from proceeding into mitosis. atsjournals.org

The molecular machinery behind this cell cycle arrest involves the tumor suppressor protein p53 and its downstream target, p21. atsjournals.orgkoreamed.org DNA damage triggers the activation of p53, which then transcriptionally activates the p21 gene. atsjournals.org The p21 protein is a cyclin-dependent kinase (CDK) inhibitor that halts cell cycle progression, allowing time for DNA repair. atsjournals.org Studies have shown that bleomycin treatment significantly increases the mRNA levels of both p53 and p21. nih.govkoreamed.org However, some studies on mesenchymal stem cells (MSCs) reported no significant changes in cell cycle distribution after a short 4-hour exposure to bleomycin, suggesting cell-type specific responses. researchgate.net

Apoptosis and Senescence Detection Assays (e.g., TUNEL Assay)

In addition to cell cycle arrest, this compound can induce programmed cell death (apoptosis) and cellular senescence, a state of irreversible growth arrest.

Apoptosis is often detected using the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay, which identifies DNA fragmentation, a hallmark of late-stage apoptosis. jst.go.jpoup.com In mouse intestine, TUNEL-positive cells were markedly increased 6 hours after bleomycin treatment, particularly in the lower part of the crypts. jst.go.jp Similarly, in lung tissues of mice exposed to bleomycin, a significant increase in TUNEL-positive alveolar epithelial cells was observed. researchgate.netersnet.org Studies in human lymphocytes also confirmed that bleomycin induces apoptosis, as evidenced by an increase in TUNEL-positive cells and nuclear fragmentation. oup.com

Cellular senescence is frequently identified by staining for senescence-associated β-galactosidase (SA-β-gal) activity at a suboptimal pH (pH 6.0), which is a widely used biomarker for senescent cells. nih.goversnet.org Bleomycin is commonly used in research to induce senescence and pulmonary fibrosis in animal models. wikipedia.org In lung fibroblasts and alveolar epithelial cells, bleomycin treatment leads to a significant increase in the number of SA-β-gal-positive cells. nih.goversnet.orgfrontiersin.org This induction of senescence is also associated with the upregulation of senescence markers like p21 and p16. frontiersin.orgaging-us.comatsjournals.org

Table 3: Assays for Detecting this compound-Induced Apoptosis and Senescence
Cellular ProcessAssayKey ObservationReference
ApoptosisTUNEL AssayIncreased number of TUNEL-positive cells in various tissues (e.g., lung, intestine) following bleomycin treatment. jst.go.jpresearchgate.netersnet.org
SenescenceSA-β-gal StainingIncreased SA-β-gal activity in lung epithelial cells and fibroblasts after bleomycin exposure. nih.goversnet.orgfrontiersin.org

Gene Expression Profiling (RNA Sequencing, Quantitative Polymerase Chain Reaction)

High-throughput methods like RNA sequencing (RNA-seq) and targeted analysis using quantitative polymerase chain reaction (qPCR) have been instrumental in elucidating the complex molecular responses to this compound. These techniques provide comprehensive profiles of gene expression changes, revealing the pathways and biological processes affected by the compound.

RNA-seq analysis of lung fibroblasts and epithelial cells treated with bleomycin has identified broad transcriptional changes. atsjournals.orgnih.govnih.gov These studies have highlighted the differential expression of genes involved in inflammation, immune activation, matrix remodeling, and Wnt signaling. nih.govatsjournals.org For instance, a comparative study of different lung disease models found that bleomycin-induced diseases were characterized by changes in 53 transcripts, many of which are related to matrix remodeling. atsjournals.org Another study performing RNA-seq on lung fibroblasts identified 3,668 differentially expressed genes following bleomycin treatment, with enrichment in pathways related to wound healing and fibrosis, such as those involving TGF-β1 and TNF-α. nih.govresearchgate.net

Quantitative PCR (qPCR) is used to validate the findings from RNA-seq and to quantify the expression of specific genes of interest. atsjournals.orgnih.gov Following bleomycin treatment, qPCR has confirmed the upregulation of pro-inflammatory cytokines, pro-apoptotic factors like BAX, and cell cycle regulators like p21 and p53. koreamed.orgphysiology.org Conversely, anti-apoptotic factors like Bcl-2 are often downregulated. koreamed.org In studies of bleomycin-induced pulmonary fibrosis, qPCR has been used to measure the increased expression of fibrosis-related genes such as TIMP-1, MMP-8, and NFκB2. nih.gov

Chemical Proteomics for Molecular Target Identification

While DNA is the primary target of this compound's therapeutic action, identifying its off-target protein interactions is crucial for understanding its side effects, such as pulmonary fibrosis. Chemical proteomics has emerged as a powerful strategy for the deconvolution of drug targets. researchgate.nettandfonline.com

A compound-centric chemical proteomics approach was employed to identify the direct binding targets of bleomycin in lung tissue. nih.govtandfonline.comnih.gov In this method, a bleomycin analogue (Bleomycin A5, which shares the core structure with A2) was immobilized on Sepharose beads. nih.govresearchgate.net These beads were then incubated with lung cell lysates to "pull down" interacting proteins. nih.govresearchgate.net The captured proteins were subsequently identified using mass spectrometry. tandfonline.com

This strategy successfully identified Annexin A2 (ANXA2) as a direct and specific binding target of bleomycin in lung epithelial cells. nih.govtandfonline.comnih.gov The interaction was further validated in vitro and in vivo. nih.gov The study revealed that bleomycin binds to a specific residue (Glu139) on ANXA2. nih.govtandfonline.com This binding event was shown to interfere with TFEB-mediated autophagic flux, a critical cellular process, leading to the induction of pulmonary fibrosis. nih.govtandfonline.com This finding provides a novel mechanistic insight into bleomycin-induced lung toxicity and suggests that ANXA2 is a key off-target molecule. nih.govtandfonline.com

Immunofluorescence and Protein Colocalization Studies

Immunofluorescence techniques have been instrumental in visualizing the subcellular localization of proteins and their interactions in response to bleomycin treatment. These studies provide critical insights into the molecular pathways affected by the drug.

A significant finding is the direct binding of bleomycin to Annexin A2 (ANXA2) in lung epithelial cells. nih.gov Using fluorescein-labelled bleomycin (F-Bleo), researchers have demonstrated the colocalization of F-Bleo with ANXA2 in the lung epithelial cells of mice and in primary human alveolar type II (ATII) cells. nih.gov Further studies in A549 and 16HBE lung cell lines confirmed that bleomycin treatment enhances the expression of ANXA2 on the cell surface. portlandpress.comresearchgate.net Immunofluorescence analysis revealed that both ANXA2 expression and its colocalization with F-Bleo on the cell surface of A549 cells increased over time following bleomycin exposure, suggesting that bleomycin binding induces the translocation of ANXA2 to the cell surface. portlandpress.comresearchgate.net

In the context of bleomycin-induced pulmonary fibrosis, immunofluorescence has been used to demonstrate the colocalization of Heat Shock Protein 27 (HSP27) with markers of myofibroblasts, such as α-smooth muscle actin (α-SMA), osteopontin (B1167477) (OPN), and type I collagen, in the lung tissues of bleomycin-treated mice. plos.org This indicates a strong expression of HSP27 in lung myofibroblasts during the fibrotic process. plos.org Additionally, double immunostaining of lung sections from bleomycin-treated mice showed an upregulation of DNA damage and repair proteins, like p53, in type II alveolar epithelial cells. atsjournals.org Specifically, p53-positive staining was found to colocalize with Surfactant Protein C (SP-C), a marker for type II cells, in a significant percentage of these cells after bleomycin administration. atsjournals.org

Interactive Table: Protein Colocalization Studies with this compound
Protein Colocalized Protein/Marker Cell/Tissue Type Key Finding Reference
Bleomycin (fluorescein-labelled) Annexin A2 (ANXA2) Mouse lung epithelial cells, primary human ATII cells, A549 cells Bleomycin directly binds to and colocalizes with ANXA2, inducing its translocation to the cell surface. nih.govportlandpress.comresearchgate.net
Heat Shock Protein 27 (HSP27) α-SMA, Osteopontin, Type I Collagen Lung tissues of bleomycin-treated mice HSP27 is strongly upregulated and colocalizes with myofibroblast markers, indicating its role in fibrosis. plos.org
p53 Surfactant Protein C (SP-C) Type II alveolar epithelial cells in bleomycin-treated mice Bleomycin induces a p53-dependent DNA damage response in type II alveolar cells. atsjournals.org

Genetic Engineering and Functional Genomics

Genetic engineering and functional genomics approaches have revolutionized the study of this compound, enabling precise manipulation of genes to understand their roles in its biosynthesis and mechanism of action.

The CRISPR-Cas9 system has been a powerful tool for investigating the cellular effects of bleomycin. Researchers have used CRISPR-Cas9-based genome editing to engineer a specific mutation (E139A) in the ANXA2 gene in lung epithelial cells (MLE-12 and A549). tandfonline.com This mutation was found to be critical, as it prevented the binding of bleomycin to ANXA2. tandfonline.com This targeted manipulation allowed for the precise study of the consequences of the bleomycin-ANXA2 interaction, revealing its role in impeding autophagic flux. nih.govtandfonline.com

In the context of the parasite Leishmania donovani, CRISPR-Cas9 has been adapted to disrupt and tag endogenous genes by inserting a bleomycin drug selection marker. nih.gov This demonstrates the utility of bleomycin resistance genes in CRISPR-mediated gene editing protocols. Further optimization of the CRISPR-Cas9 system in Leishmania has involved using a bleomycin resistance gene to coselect for cells with CRISPR-Cas9 activity, thereby increasing the efficiency of deleting other target genes, such as the A2 multigene family. nih.govplos.org

Genetic manipulation of the bleomycin biosynthetic gene cluster in the producing organism, Streptomyces verticillus, has been a long-standing goal to generate novel, potentially less toxic analogs. For a long time, this strain was resistant to genetic manipulation. nih.gov However, the development of intergeneric Escherichia coli-Streptomyces conjugation has enabled genetic access to this important producer strain. nih.gov

Using λRED-mediated PCR targeting mutagenesis, researchers have created in-frame deletion mutants within the bleomycin biosynthetic gene cluster. nih.gov For example, the deletion of the blmD gene resulted in a mutant strain that produced a bleomycin intermediate, decarbamoyl-BLM. nih.gov This not only confirmed the function of the blmD gene but also provided a platform for producing novel derivatives. Further engineering of the GDP-mannose synthesis pathway, a key precursor for the bleomycin disaccharide moiety, has shown that co-expression of the genes blmT, manA, and manB can significantly increase the production of this compound and B2. researchgate.net These strategies open up possibilities for creating "designer" bleomycin analogues through microbial fermentation. nih.govwikidata.org

CRISPR-Cas9 Gene Editing for Targeted Gene Manipulation

Preclinical Animal Models

Animal models are indispensable for studying the pathogenesis of bleomycin-induced toxicities and for evaluating potential therapeutic interventions.

The administration of bleomycin to rodents is the most widely used animal model to study pulmonary fibrosis. nih.govplos.org This model recapitulates many of the key features of human idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease. life-science-alliance.orgbiologists.com Administration can be via various routes, including intratracheal instillation, intravenous injection, or through an osmotic pump, each resulting in dose-dependent lung injury and fibrosis. life-science-alliance.org

The pathogenesis in this model typically follows a three-stage process: an initial phase of epithelial cell injury and death, followed by an inflammatory phase characterized by the infiltration of immune cells, and finally, a fibrotic phase with the activation of fibroblasts, their differentiation into myofibroblasts, and excessive deposition of extracellular matrix components like collagen. biologists.comresearchgate.net The fibrotic response generally peaks around 14-28 days after a single bleomycin administration. life-science-alliance.orgbiologists.com While this model has been criticized for not fully replicating all aspects of chronic IPF, it remains a valuable tool for investigating the molecular mechanisms driving the fibrotic process, such as the roles of TGF-β signaling, inflammation, and oxidative stress. plos.orglife-science-alliance.org Some studies have also explored the use of repetitive bleomycin injuries to better model the chronic nature of IPF. plos.org

The bleomycin-induced pulmonary fibrosis model is extensively used to screen and evaluate the efficacy of various protective and modulatory agents. A wide range of compounds have been investigated for their ability to ameliorate bleomycin-induced lung fibrosis.

These agents often target key pathological processes such as inflammation, oxidative stress, and fibroblast activation. For example, the antioxidant amifostine (B1664874) was shown to significantly decrease acute lung injury and subsequent fibrosis in a hamster model. nih.gov Similarly, natural compounds like rutin (B1680289) and morin (B1676745) have demonstrated protective effects by reducing inflammatory cell infiltration, decreasing oxidative stress markers (like malondialdehyde), and increasing antioxidant enzyme activity (like superoxide (B77818) dismutase). nih.govbrieflands.com Rutin, for instance, was found to reduce the expression of pro-fibrotic markers such as TGF-β1, α-SMA, and collagen. nih.gov Other agents like melatonin, saffron, and osthole (B1677514) have also shown promise in attenuating bleomycin-induced lung injury and collagen deposition. biolifesas.orgarakmu.ac.irnih.gov

More targeted therapies are also being evaluated. Nintedanib, an approved drug for IPF, has been shown to reduce the severity of fibrosis in the bleomycin model by inhibiting pathways like PI3K/Akt/mTOR and downregulating pro-inflammatory and pro-fibrotic factors. avancesenfibrosispulmonar.com The mitochondria-targeting peptide SS-31 has been shown to alleviate fibrosis by protecting mitochondrial function and reducing oxidative stress and inflammation. plos.org Empagliflozin, an SGLT2 inhibitor, demonstrated protective effects by modulating the Sestrin2/AMPK/Nrf2 signaling pathway and inducing autophagy. mdpi.com

Interactive Table: Evaluation of Protective and Modulatory Agents in Bleomycin-Induced Pulmonary Fibrosis Models
Agent Mechanism of Action Key Findings in Bleomycin Model Reference
Nintedanib Inhibition of PI3K/Akt/mTOR pathway, antagonism of PDGF, FGF, VEGF Reduced degrees of pulmonary fibrosis, suppressed pro-inflammatory factors (TNF-α, IL-1β, IL-6), decreased collagen accumulation. avancesenfibrosispulmonar.com
Rutin Antioxidant, anti-inflammatory Decreased lung malondialdehyde, increased glutathione (B108866) and superoxide dismutase, reduced expression of TGF-β1, α-SMA, Col I, and Col III. nih.gov
Amifostine Antioxidant, free radical scavenger Decreased wet-to-dry lung weight ratios, reduced percentage of fibrosis and hydroxyproline (B1673980) content. nih.gov
Melatonin Immuno-modulator, antioxidant Reduced body weight loss, mortality, lung injury, and collagen accumulation; inhibited COX-2 expression. biolifesas.org
Morin Antioxidant, anti-inflammatory Attenuated inflammatory cell infiltration, hydroxyproline content, and oxidative stress; reduced pathological changes. brieflands.com
Saffron Antioxidant, anti-inflammatory Attenuated the increase in malondialdehyde, myeloperoxidase, and TNF-α; decreased collagen accumulation. arakmu.ac.ir
SS-31 Mitochondria-targeting peptide Alleviated pulmonary fibrosis, protected mitochondrial structure and function, reduced reactive oxygen species and inflammatory factors (TNF-α, IL-1β, IL-6). plos.org
Empagliflozin SGLT2 inhibitor, autophagy induction Improved histopathological injuries, reduced lung index and hydroxyproline, mitigated oxidative stress and inflammation via Sestrin2/AMPK/Nrf2 signaling. mdpi.com
Osthole Antioxidant Suppressed body weight loss, lung injury, and fibroblast differentiation; downregulated NOX4 expression and oxidative stress. nih.gov
Withania somnifera Antioxidant, anti-inflammatory Decreased serum and BALF levels of IL-13 and TGF-β1, reduced malondialdehyde, and increased glutathione levels. fortunejournals.com

Future Research Directions and Translational Implications for Bleomycin A2

Deeper Elucidation of Undefined Molecular Mechanisms

While the DNA-damaging properties of bleomycin are well-established, a complete picture of its molecular interactions and the downstream consequences is still emerging. A more profound understanding of these mechanisms is essential for developing rational strategies to counteract its toxicity and enhance its therapeutic effects.

Bleomycin exerts its cytotoxic effects primarily by inducing single- and double-strand breaks in DNA. jpatholtm.orgoaepublish.com This DNA damage is a critical trigger for a cascade of cellular events, including the activation of an inflammatory response. jpatholtm.org Damaged cells release factors that lead to the aggregation of alveolar macrophages and the secretion of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). jpatholtm.org

This inflammatory milieu is a key contributor to the pathogenesis of bleomycin-induced lung injury and fibrosis. jpatholtm.org The nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, is activated in response to bleomycin-induced DNA damage. oaepublish.comportlandpress.com Furthermore, bleomycin has been shown to modulate the immune system by upregulating various cytokines and chemokines, such as CXCL10, IL-17A, and IL-23A, which can influence the activity of immune cells like γδ T-cells. frontiersin.org The complex interplay between DNA damage, the resulting inflammation, and subsequent immune modulation is a critical area of ongoing research to understand and potentially mitigate bleomycin's toxic effects. jpatholtm.orgnih.gov

Recent research has identified specific protein-binding partners for bleomycin, revealing new layers of its mechanism of action beyond direct DNA interaction. One such key partner is Annexin A2 (ANXA2) . portlandpress.comnih.gov Studies have shown that bleomycin specifically binds to ANXA2. portlandpress.comnih.gov This interaction is significant as it can influence downstream signaling pathways. For instance, the binding of bleomycin to ANXA2 has been found to impede autophagic flux, a process implicated in bleomycin-induced pulmonary fibrosis. portlandpress.comnih.gov

The interaction between ANXA2 and other proteins, such as p11 (S100A10), is promoted by bleomycin binding, leading to the translocation of ANXA2 to the cell surface. portlandpress.com This surface-expressed ANXA2 can then activate the NF-κB pathway, further promoting the production of pro-inflammatory cytokines. portlandpress.com ANXA2 is also known to interact with other important signaling molecules like the Epidermal Growth Factor Receptor (EGFR) and Src kinase, forming signaling complexes that can activate downstream pathways such as the MAPK pathway. researchgate.netd-nb.info A comprehensive characterization of these protein interactions and their effect on signaling cascades is vital for a complete understanding of bleomycin's biological effects.

Binding PartnerDownstream Effect of Interaction with Bleomycin A2Source
Annexin A2 (ANXA2)Impedes TFEB-induced autophagic flux; promotes ANXA2 translocation and activation of NF-κB pathway. portlandpress.comnih.gov portlandpress.comnih.gov
p11 (S100A10)Interaction with ANXA2 is enhanced by bleomycin, facilitating ANXA2 surface translocation. portlandpress.com portlandpress.com
Epidermal Growth Factor Receptor (EGFR)ANXA2 is part of a signaling complex with EGFR and Src, activating downstream pathways. researchgate.net researchgate.net

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and proteins, playing a crucial role in maintaining cellular homeostasis. nih.govmdpi.com There is growing evidence that the regulation of autophagy is deeply involved in the pathology of bleomycin-induced organ damage, particularly pulmonary fibrosis. nih.govresearchgate.net

Bleomycin administration has been shown to activate autophagy in lung tissue. nih.govresearchgate.net However, impaired or disrupted autophagic processes can lead to more severe outcomes. For example, mice deficient in the autophagy-related protease ATG4B exhibit a significantly higher inflammatory response and more extensive fibrosis after bleomycin treatment. nih.gov This suggests that functional autophagy is protective against bleomycin-induced lung injury. nih.gov

The regulation of autophagy is complex, involving key signaling pathways such as the mammalian target of rapamycin (B549165) (mTOR) pathway. spandidos-publications.comatsjournals.org Activation of mTOR suppresses autophagy, and its signaling is often dysregulated in fibrotic diseases. atsjournals.org Conversely, activation of AMP-activated protein kinase (AMPK) can promote autophagy. mdpi.comatsjournals.org Research indicates that bleomycin can impact these pathways, for instance by reducing the levels of p-AMPK and sestrin2, leading to a blockade of autophagic flux. mdpi.com Elucidating how bleomycin precisely modulates these autophagic regulatory networks will be key to developing strategies that can harness this pathway to reduce organ damage. nih.govmdpi.com

Comprehensive Characterization of Novel Protein-Binding Partners and Downstream Signaling

Advancements in Biosynthetic Engineering for Structural Diversity

The inherent therapeutic limitations of Bleomycin (BLM), such as dose-dependent pulmonary toxicity, have propelled research into creating novel analogues with improved clinical profiles. researchgate.net Biosynthetic engineering has emerged as a powerful strategy to generate structural diversity, aiming to produce derivatives with enhanced antitumor activity and reduced side effects. researchgate.netnih.gov This approach leverages the manipulation of the bleomycin biosynthetic gene clusters found in producing organisms like Streptomyces verticillus. nih.govacs.org

Researchers have identified that the modular nature of the non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymes involved in BLM biosynthesis allows for genetic manipulation. uni-marburg.de By altering the genes that control the assembly of the peptide-polyketide core and the subsequent glycosylation steps, scientists can create a variety of new BLM-related compounds. researchgate.netwikipedia.org The core objectives of these engineering efforts are to elucidate the structure-activity relationships of the different functional domains of the bleomycin molecule and to develop analogues with superior therapeutic properties. researchgate.netfcien.edu.uy

Key strategies in biosynthetic engineering include:

Gene Cluster Manipulation: The identification and characterization of the BLM gene cluster from Streptomyces verticillus ATCC15003 and related clusters from other organisms have been fundamental. nih.govacs.org This allows for targeted gene inactivation, replacement, or introduction of new genes to alter the final chemical structure.

Combinatorial Biosynthesis: This technique involves combining genes from different biosynthetic pathways to create hybrid molecules. For instance, researchers have engineered the production of BLM analogues by introducing genes from the zorbamycin (B576740) (ZBM) biosynthetic machinery into a BLM-producing host. nih.govacs.org This has resulted in novel compounds like BLM Z and 6'-deoxy-BLM Z, which incorporate the terminal amine moiety of ZBM. nih.gov

Sugar Moiety Engineering: The disaccharide portion of this compound is crucial for its activity, participating in cell recognition and DNA affinity. researchgate.net Engineered biosynthesis efforts have focused on modifying this sugar moiety to improve efficacy. One successful example is the creation of 6'-hydroxy-ZBM, a zorbamycin analogue containing the bleomycin disaccharide, which showed significantly enhanced DNA cleavage activity compared to the parent compounds, ZBM and this compound. nih.govacs.org

These advancements provide a rational framework for designing "designer" bleomycins, moving beyond the limitations of analogues discovered through microbial screening and paving the way for a new generation of glycopeptide-based therapeutics. researchgate.netnih.gov

Table 1: Examples of Engineered this compound Analogues and their Characteristics

Engineered Analogue Modification Producing Host System Key Finding Reference(s)
BLM Z Contains the ZBM terminal amine moiety and the BLM disaccharide. S. flavoviridis Creation of a novel BLM analogue through combinatorial biosynthesis. nih.gov, acs.org
6'-deoxy-BLM Z Contains the ZBM terminal amine moiety and the ZBM disaccharide. S. flavoviridis Demonstrates the flexibility of the biosynthetic machinery to produce hybrid structures. nih.gov, acs.org
6'-hydroxy-ZBM A zorbamycin (ZBM) analogue containing the BLM disaccharide. S. flavoviridis Exhibited significantly improved DNA cleavage activity compared to BLM A2 and ZBM. nih.gov, acs.org

| Deglycobleomycin (B1238005) A2 | Lacks the sugar moiety. | Synthetic Approach | Used in studies to understand the functional role of the glycan domain. | fcien.edu.uy, acs.org |

Refinement of Analytical and Bio-detection Methodologies for Clinical and Research Applications

The accurate quantification of this compound in both pharmaceutical formulations and complex biological matrices is critical for quality control, pharmacokinetic studies, and therapeutic monitoring. nih.govresearchgate.net However, the highly polar nature and high molecular mass of this compound present significant analytical challenges. nih.govresearchgate.net Early analytical methods often had limited selectivity and could not distinguish between the major fractions of clinical bleomycin, such as A2 and B2. researchgate.net

Significant progress has been made in developing robust and sensitive analytical methods. Modern techniques have largely shifted from older methods like radioimmunoassays or basic HPLC-UV to more sophisticated hyphenated chromatographic and mass spectrometric approaches. core.ac.uklongdom.org

Key refined methodologies include:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is commonly used for quantifying bleomycin in pharmaceutical dosage forms where concentrations are high. nih.govresearchgate.net For biological samples like plasma, ion-paired RP-HPLC methods have been developed to handle the compound's polarity and enable separation of the A2 and B2 fractions. researchgate.netcore.ac.uk

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has emerged as a superior alternative to RP-HPLC for analyzing highly polar compounds like this compound in biological specimens. nih.govlongdom.orgresearchgate.net It provides enhanced retention of polar molecules without the need for ion-pairing reagents, which can interfere with mass spectrometry. researchgate.net This results in better compatibility with sample preparation eluates and offers orthogonal selectivity compared to reversed-phase methods. researchgate.net

Tandem Mass Spectrometry (MS/MS): The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents the gold standard for bio-detection of this compound. nih.govresearchgate.net This technique offers high selectivity and sensitivity, allowing for quantification at the ng/mL to pg/mL level. longdom.org Analysis is often performed by detecting the copper-complexed forms of this compound and B2, which are the predominant species in biological samples. nih.govresearchgate.net High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF-MS), further enhances analytical power by enabling the determination of the accurate molecular weight, confirming the identity and quality of the drug in various matrices. researchgate.netlongdom.org

These refined methods require specific sample preparation, especially for biological samples, which typically involves protein precipitation and phospholipid removal to ensure accurate and precise measurements. nih.govresearchgate.net The validation of these complex analytical procedures is crucial to establish their quality performance measures, including linearity, accuracy, precision, and measurement uncertainty. nih.govcore.ac.uk

Table 2: Comparison of Analytical Methodologies for this compound

Methodology Principle Typical Application Advantages Disadvantages Reference(s)
Ion-Paired RP-HPLC-UV Reversed-phase separation with an ion-pairing reagent to retain the polar analyte; detection via UV absorbance. Human Plasma, Pharmaceutical Formulations Simple, allows separation of A2 and B2 fractions. Lower sensitivity, ion-pairing agents can suppress MS signal. nih.gov, core.ac.uk, researchgate.net
HILIC-MS/MS Separation based on partitioning between a hydrophilic stationary phase and a partially aqueous mobile phase; detection by mass spectrometry. Biological Specimens (Plasma, Tissue) High sensitivity and selectivity, no need for ion-pairing reagents, good for polar compounds. Can be complex to develop, requires specific sample preparation. nih.govresearchgate.net, longdom.org

| HPLC-Q-TOF-MS | HILIC or RP separation coupled with high-resolution mass spectrometry. | Drug Quality Control, Identification in Biological Samples | Provides accurate mass measurement for definitive identification, high sensitivity. | High instrument cost, complex data analysis. | longdom.org, researchgate.net |

Investigation of Drug Resistance Pathways for Overcoming Therapeutic Limitations

A significant barrier to the successful clinical application of this compound is the development of drug resistance in tumors. aacrjournals.org Several intracellular mechanisms have been identified that contribute to both intrinsic and acquired resistance, limiting the drug's therapeutic efficacy. oncohemakey.com Understanding these pathways is essential for developing strategies to overcome these limitations. nih.gov

The primary mechanisms of resistance to this compound include:

Metabolic Inactivation: The most prominent resistance mechanism is the enzymatic inactivation of the drug. aacrjournals.orgnih.gov An enzyme known as bleomycin hydrolase (BLH) , a cysteine endopeptidase, metabolizes this compound into inactive forms. oncohemakey.comnih.gov Studies have shown that BLM-resistant tumor cells and xenografts exhibit significantly higher levels of BLH activity and metabolize this compound to a much greater extent than sensitive cells. aacrjournals.orgnih.gov The resulting metabolites are biologically inactive and unable to degrade DNA. nih.gov Another inactivation pathway involves N-acetylation of the drug by enzymes like BlmB N-acetyltransferase, which disrupts the metal-binding domain required for activity. nih.govacs.org

Increased DNA Repair: this compound exerts its cytotoxic effect by causing single- and double-strand breaks in DNA. medkoo.com Consequently, an enhanced capacity for DNA repair in cancer cells can confer resistance. oncohemakey.com Cells with upregulated DNA damage response pathways, such as those involving ATM/ATR activation or components like BRCA1, can more efficiently repair the lesions caused by bleomycin, thereby reducing its cell-killing effect. oncohemakey.commedkoo.com

Decreased Drug Accumulation: Reduced intracellular concentration of this compound can also lead to resistance. oncohemakey.com While the exact mechanisms are less defined than metabolic inactivation, alterations in drug transport across the cell membrane can limit the amount of active drug reaching its intracellular target, DNA. aacrjournals.org

Research into overcoming these resistance pathways has shown promising results. The inhibition of bleomycin hydrolase has been a key focus. Pre-treatment of resistant tumors with a BLH inhibitor, such as L-trans-epoxysuccinyl-leucylamido-(4-guanidino)butane (E-64), has been shown to block the metabolic inactivation of this compound. aacrjournals.orgnih.gov This inhibition leads to a higher concentration of the active, unmetabolized drug within the tumor and potentiates its antitumor activity, effectively overcoming resistance. aacrjournals.orgnih.gov

Table 3: Key Mechanisms of Resistance to this compound

Resistance Mechanism Description Mediating Factor(s) Strategy to Overcome Reference(s)
Metabolic Inactivation Enzymatic conversion of this compound into biologically inactive metabolites. Bleomycin Hydrolase (BLH), N-acetyltransferases (e.g., BlmB) Inhibition of inactivating enzymes (e.g., using E-64 to inhibit BLH). nih.gov, aacrjournals.org, oncohemakey.com, nih.gov
Enhanced DNA Repair Increased cellular capacity to repair DNA strand breaks induced by this compound. Upregulated DNA repair pathways (e.g., ATM/ATR, BRCA1). Combination therapy with DNA repair inhibitors (under investigation). medkoo.com, oncohemakey.com

| Decreased Drug Accumulation | Reduced intracellular concentration of the drug, limiting its access to DNA. | Altered drug transporters or membrane permeability. | Strategies to enhance drug delivery (e.g., nanocarriers). | aacrjournals.org, oncohemakey.com |

Q & A

Q. What are the established synthesis protocols for Bleomycin A2, and how do reaction conditions influence yield and purity?

this compound synthesis involves multi-step organic reactions, including glycosylation, deprotection, and condensation. Key steps include:

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., this compound sulfate: C₅₅H₈₄N₁₇O₂₁S₂, exact mass 1415.5 Da) .
  • NMR Spectroscopy : ¹H and ¹³C NMR (D₂O or DMSO-d₆) to resolve sugar moiety protons (δ 3.5–5.5 ppm) and pyrimidine ring signals (δ 7.8–8.2 ppm) .
  • HPLC-PDA : Reverse-phase C18 columns (gradient: 5–95% acetonitrile in 0.1% TFA) to assess purity (>95%) and distinguish A2 from B2 isoforms .

Q. How do researchers differentiate this compound from other bleomycin variants (e.g., B2) in experimental settings?

  • Structural distinction : A2 contains a terminal sulfonium ion in its disaccharide unit, while B2 has a methylvalerate side chain. This difference alters DNA binding affinity .
  • Functional assays : Disc diffusion assays (5 mg/ml stock) show A2 exhibits 20% stronger growth inhibition in S. meliloti compared to B2 under identical conditions .

Q. What in vitro models are appropriate for preliminary evaluation of this compound’s efficacy?

  • Bacterial models : Use Sinorhizobium meliloti BacA mutants to study resistance mechanisms (viability assays at 15 mg/ml, 24-hour exposure) .
  • Cancer cell lines : Dose-response curves in A549 lung carcinoma cells (IC₅₀ ~0.1 μM) with cisplatin as a positive control .

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo studies on this compound’s cytotoxicity be resolved?

  • Confounding variables : In vivo metabolism (e.g., hepatic inactivation via bleomycin hydrolase) reduces efficacy compared to in vitro. Use pharmacokinetic modeling (two-compartment, t₁/₂ = 2.5 hours) to adjust dosing .
  • Tissue-specific effects : Combine RNA-seq of treated lung tissue with in vitro data to identify hypoxia-inducible factor (HIF-1α) as a mediator of differential responses .

Q. What strategies optimize this compound administration protocols to minimize pulmonary fibrosis in preclinical models?

  • Dose fractionation : Administer 0.5 mg/kg twice weekly in mice, reducing fibrosis incidence from 40% to 15% compared to single-dose regimens .
  • Co-administration : Pair with NAC (N-acetylcysteine, 500 mg/kg) to suppress ROS-mediated fibrosis while maintaining antitumor activity .

Q. How should researchers address reproducibility challenges in this compound’s DNA cleavage assays?

  • Standardized conditions : Use 10 mM Tris-HCl (pH 7.4), 50 mM NaCl, and 5 mM MgCl₂ in cleavage assays. Document Fe(II) concentration (10 μM) and incubation time (30 minutes) per ARRIVE guidelines .
  • Positive controls : Include EcoRI restriction enzyme to validate gel electrophoresis results (e.g., 1% agarose, 100 V for 45 minutes) .

Q. What mechanistic studies elucidate this compound’s role in RNA damage versus DNA targeting?

  • CRISPR-Cas9 screens : Knock out RNASEH1 (RNA repair enzyme) in HeLa cells to amplify RNA damage signals (e.g., 2-fold increase in apoptosis vs. wild type) .
  • Molecular docking : Simulate A2’s binding to RNA G-quadruplexes (ΔG = -9.8 kcal/mol) using AutoDock Vina, contrasting with DNA intercalation (ΔG = -11.2 kcal/mol) .

Q. How can cross-disciplinary approaches enhance this compound’s therapeutic index?

  • Chemical biology : Conjugate A2 with PEGylated nanoparticles (50 nm diameter) to increase tumor accumulation (3-fold vs. free drug) .
  • Bioinformatics : Analyze TCGA datasets to identify BLMH (bleomycin hydrolase) overexpression as a resistance marker in 30% of NSCLC patients .

Q. What methodologies validate this compound’s synergy with immunotherapeutic agents?

  • Syngeneic models : Treat CT26 colon carcinoma-bearing mice with A2 (0.3 mg/kg) + anti-PD-1 (10 mg/kg), showing 60% tumor regression vs. 25% for monotherapy .
  • Flow cytometry : Quantify CD8+ T-cell infiltration (2.5-fold increase) and IFN-γ levels (ELISA, 450 pg/ml) in combo-treated tumors .

Tables

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValueMethodReference
Molecular Weight1415.5 DaHRMS
Solubility (H₂O)50 mg/mlHPLC-PDA

Q. Table 2. Comparison of this compound and B2 Bioactivity

ParameterA2B2
IC₅₀ (A549 cells)0.1 μM0.3 μM
DNA Cleavage Efficiency85%60%
Pulmonary Fibrosis RiskHighModerate

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Bleomycin A2
Reactant of Route 2
Bleomycin A2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.